4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride
CAS No.: 1306605-05-9
Cat. No.: VC2826624
Molecular Formula: C12H10ClF3N2O
Molecular Weight: 290.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306605-05-9 |
|---|---|
| Molecular Formula | C12H10ClF3N2O |
| Molecular Weight | 290.67 g/mol |
| IUPAC Name | 4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H |
| Standard InChI Key | FGQHUCAYORZCND-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F.Cl |
Introduction
Chemical Properties and Structure
Chemical Identifiers
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride is uniquely identified through various systematic nomenclature systems. The table below presents its key identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1306605-05-9 |
| IUPAC Name | 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride |
| Molecular Formula | C₁₂H₁₀ClF₃N₂O |
| Molecular Weight | 290.67 g/mol |
| European Community (EC) Number | 980-298-5 |
| InChI | 1S/C12H9F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2 |
| InChI Key | LKVNUMLULPTKAU-UHFFFAOYSA-N |
The compound is registered in multiple chemical databases, facilitating its identification and access to relevant research data .
Physical Properties
Understanding the physical properties of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride is essential for its handling, storage, and application in various research contexts. The following table summarizes its key physical attributes:
| Property | Description |
|---|---|
| Physical State | Solid (typically crystalline powder) |
| Solubility | Moderately soluble in polar organic solvents |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | Not definitively reported in the available literature |
| Stability | Relatively stable under standard laboratory conditions |
| Storage Recommendation | Store in a cool, dry place, away from direct light exposure |
The presence of the hydrochloride group significantly impacts its solubility profile, making it more water-soluble than the free base form .
Chemical Structure Analysis
The chemical structure of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride features several key structural components that influence its chemical behavior and biological activity:
-
Pyridine ring with trifluoromethyl substituent at the 6-position
-
Ether linkage (oxygen bridge) connecting the pyridine and aniline moieties
-
Aniline group with primary amine at the para position
-
Hydrochloride salt formation with the primary amine
The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, key factors in its potential pharmacological applications. The ether linkage provides conformational flexibility while maintaining the spatial relationship between the aromatic rings .
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride typically involves multi-step chemical reactions that can be approached through various synthetic strategies. Based on the available literature, several methods have been documented:
| Synthetic Approach | Key Features | Yield Range |
|---|---|---|
| Nucleophilic Aromatic Substitution | Formation of ether linkage between pyridine and phenol derivatives | 60-85% |
| Reductive Amination | Conversion of nitro precursors to amine groups | 80-95% |
| Functional Group Interconversion | Modification of existing scaffolds through selective transformations | 20-50% |
The choice of synthetic route depends on the availability of starting materials, required scale, and specific structural modifications needed .
Detailed Synthetic Protocol
A representative synthesis pathway for 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride may involve the following key steps:
-
Nucleophilic aromatic substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and 4-nitrophenol in the presence of a base
-
Reduction of the nitro group to an amine using appropriate reducing agents (e.g., iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation)
-
Salt formation by treating the free base with hydrochloric acid in a suitable solvent
Biological Activity
Enzyme Inhibition Properties
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride has been investigated for its potential enzyme inhibitory effects. Research suggests it may interact with specific biological targets:
| Target Enzyme/Pathway | Inhibition Potency | Effect |
|---|---|---|
| Fibrotic Pathways | Moderate | Potential therapeutic application in fibrotic diseases |
| Cell Signaling Pathways | Under investigation | Possible modulation of cellular responses |
The compound's specific binding mode to these targets remains an area of active research, with structure-activity relationship studies providing insights into the molecular determinants of its activity.
| Cancer Cell Line | Activity Range | Mechanism |
|---|---|---|
| Various carcinoma cell lines | IC₅₀ values ranging from nanomolar to micromolar | Inhibition of cell proliferation pathways and induction of apoptosis |
These findings suggest potential avenues for investigating 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride in anticancer research, particularly focusing on structure-activity relationships to optimize its efficacy.
Antimicrobial Properties
Limited data suggests that compounds containing the trifluoromethylpyridine scaffold may possess antimicrobial activity. Related pyridone derivatives with trifluoromethyl substituents have been evaluated for:
| Microbial Target | Activity Level | Potential Application |
|---|---|---|
| Fungal Species | Moderate | Antifungal agents |
| Bacterial Strains | Variable | Antibacterial development |
These observations provide a foundation for further exploration of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride in antimicrobial applications .
Structure-Activity Relationships
Key Structural Features Affecting Activity
Structure-activity relationship studies involving compounds similar to 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride have identified several structural elements that significantly influence biological activity:
| Structural Feature | Impact on Activity | Significance |
|---|---|---|
| Trifluoromethyl Group | Enhanced lipophilicity and metabolic stability | Improved pharmacokinetic profile |
| Ether Linkage | Conformational flexibility | Optimal binding to target proteins |
| Aniline Moiety | Hydrogen-bonding capabilities | Critical for target recognition and binding |
Understanding these relationships provides valuable insights for the rational design of related compounds with improved properties.
Comparative Analysis with Related Compounds
Several structurally related compounds have been synthesized and studied, offering comparative insights into the structure-activity relationships:
| Related Compound | Structural Difference | Comparative Activity |
|---|---|---|
| 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline | Position of trifluoromethyl group (5 vs. 6) | Different binding profile and potency |
| (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol | Hydroxymethyl vs. amine group | Altered hydrogen bonding capabilities |
| 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline | Additional chloro substituents | Modified electronic properties and binding affinity |
These comparisons highlight the importance of precise structural modifications in modulating the biological activities of this class of compounds .
Applications in Research and Development
Pharmaceutical Research
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride and related compounds have attracted attention in pharmaceutical research for several potential applications:
| Research Area | Potential Application | Current Status |
|---|---|---|
| Fibrotic Diseases | Development of antifibrotic agents | Early research phase |
| Cancer Therapy | Exploration of novel anticancer agents | Preliminary studies |
| Enzyme Inhibition | Design of specific enzyme inhibitors | Structure-activity relationship studies |
The compound serves as a valuable research tool and potential lead structure for the development of therapeutic agents targeting various diseases.
Synthetic Intermediates
Beyond its direct biological applications, 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride serves as an important intermediate in the synthesis of more complex molecules:
| Target Compound Class | Synthetic Utility | Application Area |
|---|---|---|
| Amides and Sulfonamides | Functionalization of primary amine | Medicinal chemistry |
| Heterocyclic Derivatives | Incorporation into larger scaffolds | Drug discovery |
| Conjugated Systems | Attachment to biomolecules | Chemical biology |
The primary amine functionality provides a versatile handle for further synthetic elaboration, making this compound valuable in diverse chemical applications .
| Hazard Type | Classification | GHS Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications highlight the importance of proper handling and safety precautions when working with this compound .
| Precautionary Measure | GHS Precautionary Statement | Implementation |
|---|---|---|
| Exposure Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Use in well-ventilated areas or fume hoods |
| Personal Protection | P280: Wear protective gloves/protective clothing/eye protection/face protection | Appropriate PPE during handling |
| Response to Exposure | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Emergency response protocols |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed | Proper storage conditions |
Following these precautions minimizes the risks associated with handling and using this compound in research settings .
Current Research Trends and Future Perspectives
Recent Advances
Recent research involving 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride and structurally related compounds has focused on several emerging areas:
| Research Direction | Key Findings | Significance |
|---|---|---|
| Structure Optimization | Development of derivatives with improved potency | Enhanced therapeutic potential |
| Target Identification | Elucidation of specific molecular targets | Better understanding of mechanism of action |
| Synthetic Methodology | Novel approaches for efficient synthesis | Improved accessibility for research |
These advances continue to expand our understanding of this compound's properties and potential applications .
Future Research Directions
Several promising research directions involving 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride warrant further exploration:
| Future Direction | Potential Impact | Research Approach |
|---|---|---|
| Comprehensive SAR Studies | Identification of optimal structural features | Systematic synthesis and evaluation of derivatives |
| Detailed Mechanistic Studies | Understanding precise molecular interactions | Advanced biophysical and computational methods |
| Expanded Biological Screening | Discovery of novel applications | High-throughput screening against diverse targets |
These directions represent promising avenues for advancing our knowledge of this compound and realizing its full potential in various applications .
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